Cas no 1006462-90-3 (3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride)
3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dimethyl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazole-4-sulfonyl chloride
- 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- CS-0241007
- GQB46290
- EN300-231022
- G58649
- STK351305
- 1006462-90-3
- 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonylchloride
- 3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
- MFCD08696570
- AKOS000313885
- C7H8ClF3N2O2S
- F2158-1833
- 863-230-8
-
- MDL: MFCD08696570
- Inchi: 1S/C7H8ClF3N2O2S/c1-4-6(16(8,14)15)5(2)13(12-4)3-7(9,10)11/h3H2,1-2H3
- InChI Key: CIUKNAYUXOIQHO-UHFFFAOYSA-N
- SMILES: ClS(C1C(C)=NN(CC(F)(F)F)C=1C)(=O)=O
Computed Properties
- Exact Mass: 275.9947109Da
- Monoisotopic Mass: 275.9947109Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 60.3Ų
3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D457548-25mg |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl Chloride |
1006462-90-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D457548-50mg |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl Chloride |
1006462-90-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D457548-250mg |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl Chloride |
1006462-90-3 | 250mg |
$ 295.00 | 2022-06-05 | ||
| abcr | AB500602-100 mg |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride |
1006462-90-3 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB500602-250 mg |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride |
1006462-90-3 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB500602-500 mg |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride |
1006462-90-3 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB500602-1 g |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride |
1006462-90-3 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB500602-5 g |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride |
1006462-90-3 | 5g |
€1,185.30 | 2022-03-01 | ||
| Chemenu | CM418099-1g |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
1006462-90-3 | 95%+ | 1g |
$213 | 2023-01-05 | |
| Chemenu | CM418099-5g |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
1006462-90-3 | 95%+ | 5g |
$638 | 2023-01-05 |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride Suppliers
3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl Chloride
The compound 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 1006462-90-3) is a highly specialized organic chemical with a complex structure that combines several functional groups. This compound belongs to the class of sulfonyl chlorides and is characterized by its pyrazole ring system substituted with methyl groups and a trifluoroethyl group. The sulfonyl chloride functional group imparts unique chemical reactivity, making this compound valuable in various synthetic applications.
The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. In this compound, the pyrazole ring is substituted at positions 3 and 5 with methyl groups, which provide steric bulk and influence the electronic properties of the molecule. The trifluoroethyl group attached at position 1 introduces fluorine atoms, which are highly electronegative and can significantly alter the molecule's reactivity and physical properties. The combination of these substituents makes this compound a versatile building block in organic synthesis.
One of the key features of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is its ability to undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. This reactivity has been exploited in recent studies to synthesize various derivatives with potential applications in pharmaceuticals and agrochemicals. For instance, researchers have reported the use of this compound as an intermediate in the preparation of bioactive molecules targeting specific enzymes or receptors.
Recent advancements in synthetic methodology have further enhanced the utility of this compound. For example, its use in Suzuki-Miyaura coupling reactions has been documented, where the sulfonyl chloride group serves as a leaving group to facilitate cross-coupling with arylboronic acids. This approach has enabled the construction of biaryl structures with high efficiency and selectivity.
In terms of physical properties, 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride exhibits a melting point of approximately 78°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its handling during synthetic procedures. The presence of fluorine atoms also contributes to its stability under certain reaction conditions.
The synthesis of this compound typically involves multi-step processes starting from pyrazole derivatives. One common route involves the alkylation of pyrazoles followed by sulfonation and subsequent conversion to the sulfonyl chloride form using thionyl chloride or other chlorinating agents. Optimization of reaction conditions has led to improved yields and purity levels.
From an applications perspective, 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride finds utility in several areas:
- Pesticide Development: Its role as an intermediate in the synthesis of herbicides and insecticides has been explored due to its ability to confer stability and bioactivity to final products.
- Pharmaceuticals: Researchers have utilized this compound in drug discovery programs targeting various therapeutic areas such as oncology and infectious diseases.
- Materials Science: Its unique electronic properties make it a candidate for applications in advanced materials such as semiconductors or optoelectronic devices.
In conclusion, 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride stands out as a versatile and valuable intermediate in organic synthesis. Its combination of functional groups offers diverse reactivity profiles that continue to be explored in cutting-edge research across multiple disciplines. As new synthetic methods emerge and its applications expand further into uncharted territories like nanotechnology and green chemistry
1006462-90-3 (3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride) Related Products
- 1005627-55-3(1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride)
- 957261-55-1(1-Ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride)
- 1006462-96-9(1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride)
- 1006495-98-2(5-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride)
- 1006495-95-9(5-methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride)
- 1006496-01-0(5-methyl-1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)
- 1006453-67-3(3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride)
- 1006487-24-6(1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride)
- 1005614-77-6(1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride)
- 1006336-87-3(3,5-dimethyl-1-propyl-1H-pyrazole-4-sulfonyl chloride)